Bicyclo[1.1.1]pentane-1,3-diamine
Overview
Description
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane-1,3-diamine is a derivative of this compound.
Synthesis Analysis
Bicyclo[1.1.1]pentane (BCP) can mimic the para-substituted phenyl ring in biologically active compounds . Since then, bicyclo[1.1.1]pentanes have been playing an important role in chemistry . Synthesis and applications of BCPs are already covered in at least 9 recent reviews . The reaction proceeds by a nucleophilic substitution on a bench-stable precursor 1,3-diodobicyclo-[1.1.1]-pentane (DIBCP) .Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . Conferring various beneficial properties compared with their aromatic “parents,” BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .Scientific Research Applications
Enantioselective Functionalization
Bicyclo[1.1.1]pentanes (BCPs), including Bicyclo[1.1.1]pentane-1,3-diamine, are used in enantioselective C–H functionalization. This innovative strategy enables access to chiral substituted BCPs. The process involves intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by a chiral dirhodium complex (Garlets et al., 2020).
Aminoalkylation Method
A method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane was developed. This is significant for incorporating pharmaceutically relevant amines onto the BCP scaffold, streamlining the synthesis of bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).
Click Chemistry Building Blocks
Syntheses of BCP-derived azides and terminal alkynes, interesting substrates for click reactions, have been developed. This has implications for medicinal, combinatorial, and bioconjugate chemistry (Kokhan et al., 2017).
Synthesis of Functionalized BCPs
Methods for the synthesis of selenoether and thioether functionalized BCPs were reported. These methods exhibit broad functional group compatibility, excellent atom-economy, and are suitable for gram-scale preparation (Wu et al., 2020).
Enantioenriched α-Chiral BCPs
An efficient route to α-chiral BCPs was developed via asymmetric enolate functionalization. This approach aids in the synthesis of BCP analogues of phenylglycine and tarenflurbil (Wong et al., 2019).
Synthesis and Application in Drug Development
BCP motifs, including Bicyclo[1.1.1]pentane-1,3-diamine, are increasingly utilized as bioisosteres in medicinal chemistry due to their ability to impact key physicochemical properties. Techniques such as continuous flow-enabled synthesis and cross-coupling with complex aryl halide substrates have been developed to facilitate their use in drug development (VanHeyst et al., 2020).
Safety And Hazards
Future Directions
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings was a highly attractive prospect not only chemically but also from an intellectual property perspective . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-4-1-5(7,2-4)3-4/h1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAJEURIVBSWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.1]pentane-1,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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